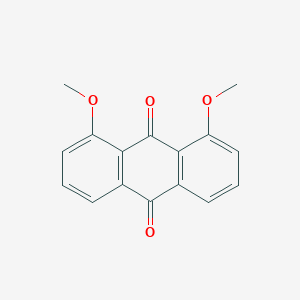

1,8-Dimethoxyanthraquinone

Description

The exact mass of the compound 1,8-Dimethoxyanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,8-Dimethoxyanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Dimethoxyanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,8-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSZITHNACKGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064314 | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6407-55-2 | |

| Record name | 1,8-Dimethoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6407-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006407552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dimethoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPF2MDR3G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,8-Dimethoxyanthraquinone: A Technical Guide for Researchers

An In-depth Review of the Synthesis, Properties, and Potential Applications of a Key Anthraquinone Intermediate

This technical guide provides a comprehensive overview of 1,8-Dimethoxyanthraquinone, a significant chemical intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical identity, synthesis protocols, and explores the known biological activities of its closely related derivatives, offering insights into its potential for further investigation.

Core Chemical Information

1,8-Dimethoxyanthraquinone is an organic compound belonging to the anthraquinone family. Its chemical identity is well-established, and it is primarily recognized as a key precursor in the synthesis of 1,8-dihydroxyanthraquinone (Dantron) and other derivatives.

| Identifier | Value |

| CAS Number | 6407-55-2 |

| IUPAC Name | 1,8-dimethoxyanthracene-9,10-dione |

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.26 g/mol |

| Synonyms | 1,8-Dimethoxy-9,10-anthracenedione, Danthron di-methyl derivative, NSC 30460 |

Synthesis of 1,8-Dimethoxyanthraquinone: Experimental Protocols

The most common and efficient method for the synthesis of 1,8-Dimethoxyanthraquinone is through the methylation of its precursor, 1,8-dihydroxyanthraquinone. Below are two detailed experimental protocols.

Solvent-Free Methylation using Methyl Tosylate (Environmentally Friendly Method)

This modern, solvent-free method offers high yields and is environmentally benign.

Materials:

-

1,8-dihydroxy-9,10-anthraquinone

-

Methyl tosylate

-

Sodium carbonate

-

Mortar and pestle

-

Sand bath

-

Test tube (6-inch)

Procedure:

-

A mixture of 1,8-dihydroxy-9,10-anthraquinone (1 molar equivalent), methyl tosylate (2.8 molar equivalents), and sodium carbonate (1.6 molar equivalents) is ground together in a mortar and pestle at room temperature.

-

The resulting powder is transferred to a 6-inch test tube.

-

The test tube is heated in a sand bath at 320°C for 5-9 minutes.

-

After cooling to room temperature, the reaction mixture is suspended in water, filtered, and washed with water.

-

The resulting solid is dried to yield 1,8-dimethoxy-9,10-anthraquinone. This procedure can achieve a yield of up to 95%.[1]

Methylation using Dimethyl Sulfate in Acetone

This is a more traditional method for the synthesis of 1,8-Dimethoxyanthraquinone.

Materials:

-

1,8-dihydroxyanthraquinone

-

Dimethyl sulfate (Me₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Reflux apparatus

Procedure:

-

1,8-dihydroxyanthraquinone (1 molar equivalent) is dissolved in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

-

Anhydrous potassium carbonate (excess) is added to the solution.

-

Dimethyl sulfate (at least 2 molar equivalents) is added to the mixture.

-

The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

-

After cooling, the inorganic salts are filtered off.

-

The acetone is removed from the filtrate by evaporation under reduced pressure.

-

The resulting solid is purified by recrystallization to give 1,8-dimethoxyanthraquinone.[2]

Biological Activity and Potential for Drug Development

While 1,8-Dimethoxyanthraquinone is a crucial synthetic intermediate, there is a notable scarcity of studies on its specific biological activities. The majority of research has focused on its demethylated form, 1,8-dihydroxyanthraquinone (Dantron), and other related anthraquinone derivatives like emodin and aloe-emodin. These compounds have demonstrated a wide range of pharmacological effects, suggesting potential avenues for the investigation of 1,8-Dimethoxyanthraquinone.

The biological activities of these related compounds are summarized below. It is important to note that these activities have not been directly attributed to 1,8-Dimethoxyanthraquinone and should be considered as a basis for future research.

| Compound | Biological Activity | Cell Lines / Model | IC₅₀ / Effect |

| Emodin | Anticancer | MDA-MB-231 breast cancer cells | Significant cytotoxicity at 10–80 µM |

| Anticancer | MCF-7 breast cancer cells | IC₅₀ = 7.22 µg/mL | |

| Aloe-emodin | Anticancer | MCF-7 and MDA-MB-231 breast cancer cells | Significant cytotoxicity |

| Anti-inflammatory | Murine macrophages | Inhibition of inducible nitric oxide and prostaglandin E₂ | |

| 1,8-Dihydroxyanthraquinone (Dantron) | Anticancer | - | Induces apoptosis |

| Anti-inflammatory | Murine macrophage RAW 264.7 cells | Evaluated for antioxidative and anti-inflammatory activities |

Potential Signaling Pathway Modulation by Anthraquinone Scaffolds

The anticancer and anti-inflammatory effects of anthraquinone derivatives are often attributed to their ability to modulate key cellular signaling pathways. While direct evidence for 1,8-Dimethoxyanthraquinone is lacking, studies on related compounds have implicated pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Transforming Growth Factor-beta (TGF-β) signaling pathways. The following diagrams illustrate these pathways, which represent potential targets for anthraquinone-based compounds.

Conclusion and Future Directions

1,8-Dimethoxyanthraquinone is a readily synthesized compound with significant value as a chemical intermediate. While the biological activities of its derivatives, particularly 1,8-dihydroxyanthraquinone, are well-documented, 1,8-Dimethoxyanthraquinone itself remains largely unexplored in the context of drug development. The established anti-cancer and anti-inflammatory properties of the broader anthraquinone class suggest that 1,8-Dimethoxyanthraquinone may possess latent therapeutic potential. Future research should focus on in-depth in vitro and in vivo studies to elucidate its specific pharmacological profile and to determine if it modulates key signaling pathways implicated in disease, such as the MAPK and TGF-β pathways. Such investigations could reveal novel applications for this compound beyond its current role as a synthetic precursor.

References

physical and chemical properties of 1,8-Dimethoxyanthraquinone

An In-depth Technical Guide to 1,8-Dimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,8-Dimethoxyanthraquinone. The information is compiled for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of key processes.

Core Physical and Chemical Properties

Quantitative Data Summary

The known are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1,8-dimethoxyanthracene-9,10-dione | [2] |

| Synonyms | 9,10-Anthracenedione, 1,8-dimethoxy-; Danthron di-methyl derivative | [2] |

| CAS Number | 6407-55-2 | [2][3][4] |

| Molecular Formula | C₁₆H₁₂O₄ | [2] |

| Molecular Weight | 268.26 g/mol | [2] |

| Exact Mass | 268.07355886 Da | [2] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Topological Polar Surface Area | 52.6 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

Solubility Profile

Specific quantitative solubility data for 1,8-Dimethoxyanthraquinone is not extensively documented. However, the solubility can be inferred from its structure and from data on related compounds like anthraquinone and 1,8-dihydroxyanthraquinone. The parent compound, anthraquinone, is soluble in acetone and concentrated sulfuric acid, sparingly soluble in ethanol, and poorly soluble in non-polar solvents like benzene and toluene.[5][6] The related 1,8-dihydroxyanthraquinone is soluble in polar solvents like methanol and ethanol but insoluble in non-polar solvents such as hexane.[7][8][9] It is expected that 1,8-Dimethoxyanthraquinone follows a similar pattern, exhibiting solubility in moderately polar organic solvents and poor solubility in water.

Spectral Data

Spectral analysis is crucial for the identification and characterization of 1,8-Dimethoxyanthraquinone.

| Spectral Data Type | Characteristics |

| ¹³C NMR | Spectral data is available and has been recorded on a Bruker HX-90 instrument.[2] |

| Mass Spectrometry | GC-MS data is available through the NIST Mass Spectrometry Data Center.[2] |

| ¹H NMR | While specific ¹H NMR data for 1,8-Dimethoxyanthraquinone is not provided in the search results, data for the closely related precursor, 1,8-dihydroxyanthraquinone, is available and shows characteristic peaks for the aromatic protons and the hydroxyl protons (δ 11.98 ppm).[10] |

Experimental Protocols

The primary method for synthesizing 1,8-Dimethoxyanthraquinone is through the methylation of its precursor, 1,8-dihydroxyanthraquinone.

Synthesis of 1,8-Dimethoxyanthraquinone via Dimethylation

This protocol is based on a convenient and environmentally friendly solvent-free procedure that provides an excellent yield.[11]

Objective: To synthesize 1,8-Dimethoxyanthraquinone by the complete methylation of 1,8-dihydroxyanthraquinone.

Materials:

-

1,8-dihydroxy-9,10-anthraquinone

-

Methyl tosylate

-

Sodium carbonate

-

Ethyl acetate (for TLC)

-

Dichloromethane (for TLC)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, thoroughly mix 1,8-dihydroxy-9,10-anthraquinone, a molar excess of methyl tosylate, and sodium carbonate.

-

Solvent-Free Reaction: Heat the solid mixture. The reaction can be performed using conventional heating or under microwave irradiation for a more rapid, solvent-free approach.[11]

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of 5% ethyl acetate in dichloromethane.[11] The disappearance of the starting material and the formation of a new, less polar spot indicates the progress of the dimethylation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Purify the crude product using silica gel column chromatography to isolate the 1,8-Dimethoxyanthraquinone from any remaining starting material or the monomethylated intermediate.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 1,8-Dimethoxyanthraquinone from its dihydroxy precursor.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1,8-Dimethoxyanthraquinone | C16H12O4 | CID 80827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,8-dimethoxyanthraquinone | 6407-55-2 [chemicalbook.com]

- 4. CAS NO. 6407-55-2 | 1,8-dimethoxyanthraquinone | C16H12O4 [localpharmaguide.com]

- 5. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1,8-Dihydroxyanthraquinone(117-10-2) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

1,8-Dimethoxyanthraquinone molecular weight and formula

This guide provides core technical data for researchers, scientists, and drug development professionals working with 1,8-Dimethoxyanthraquinone.

Core Molecular Data

The fundamental molecular properties of 1,8-Dimethoxyanthraquinone are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₄[1][2][3][4][5] |

| Molecular Weight | 268.27 g/mol [1][2] |

| IUPAC Name | 1,8-dimethoxyanthracene-9,10-dione[2][5] |

| CAS Number | 6407-55-2[2][3][4] |

Experimental Protocols

Detailed experimental protocols for the characterization and application of 1,8-Dimethoxyanthraquinone are crucial for reproducibility. While specific experimental procedures are highly dependent on the research context, a generalized workflow for compound verification is outlined below.

Workflow for Compound Identity and Purity Verification

Caption: A standard experimental workflow for verifying the identity and purity of a chemical compound.

Logical Relationship of Compound Properties

The chemical formula of a compound dictates its molecular weight and structure. This fundamental relationship is visualized below.

Caption: The relationship between a chemical compound, its molecular formula, and its molecular weight.

References

Spectral Analysis of 1,8-Dimethoxyanthraquinone: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key organic compounds is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 1,8-dimethoxyanthraquinone, a significant anthraquinone derivative.

Summary of Spectral Data

The following tables summarize the key spectral data for 1,8-dimethoxyanthraquinone, providing a quick reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in CDCl₃)

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1, C-8 | 159.2 |

| C-2, C-7 | 120.3 |

| C-3, C-6 | 134.9 |

| C-4, C-5 | 118.0 |

| C-9, C-10 | 183.1 |

| C-4a, C-9a | 136.2 |

| C-5a, C-8a | 123.6 |

| OCH₃ | 56.4 |

| Data sourced from Berger, Y., & Castonguay, A. (1978). |

¹H NMR (in CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-7 | 7.35 | d | 8.0 |

| H-3, H-6 | 7.65 | t | 8.0 |

| H-4, H-5 | 7.80 | d | 8.0 |

| OCH₃ | 4.05 | s | - |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1670 | C=O (quinone) stretching |

| ~1580, 1470 | C=C (aromatic) stretching |

| ~1280 | C-O-C (aryl ether) stretching |

| ~2950, 2840 | C-H (methoxy) stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax) nm | Solvent |

| ~255 | Ethanol |

| ~375 | Ethanol |

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following sections detail generalized protocols for obtaining the NMR, IR, and UV-Vis spectra of 1,8-dimethoxyanthraquinone.

NMR Spectroscopy

A sample of 1,8-dimethoxyanthraquinone is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer. For the ¹³C NMR spectrum, proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.

IR Spectroscopy

The IR spectrum of solid 1,8-dimethoxyanthraquinone can be obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

UV-Vis Spectroscopy

A dilute solution of 1,8-dimethoxyanthraquinone is prepared in a UV-transparent solvent, such as ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The instrument scans a range of ultraviolet and visible wavelengths, and the absorbance of the sample is measured at each wavelength to generate the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like 1,8-dimethoxyanthraquinone.

In-depth Technical Guide: ¹H and ¹³C NMR Chemical Shifts of 1,8-Dimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,8-Dimethoxyanthraquinone. The data is presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for the acquisition of NMR data are also included, offering a practical resource for researchers in the fields of chemistry and drug development.

¹H NMR Chemical Shifts of 1,8-Dimethoxyanthraquinone

The proton NMR spectrum of 1,8-Dimethoxyanthraquinone is characterized by distinct signals corresponding to the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-withdrawing effect of the anthraquinone core and the electron-donating nature of the methoxy substituents.

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-7 | 7.81 | d | 8.0 |

| H-4, H-5 | 7.66 | d | 8.0 |

| H-3, H-6 | 7.30 | t | 8.0 |

| OCH₃ | 4.08 | s | - |

¹³C NMR Chemical Shifts of 1,8-Dimethoxyanthraquinone

The carbon-13 NMR spectrum provides detailed information about the carbon framework of 1,8-Dimethoxyanthraquinone. The chemical shifts of the carbonyl carbons are notably downfield, a characteristic feature of anthraquinone systems. The carbons bearing the methoxy groups and the other aromatic carbons exhibit distinct resonances.

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1, C-8 | 159.9 |

| C-2, C-7 | 124.4 |

| C-3, C-6 | 134.7 |

| C-4, C-5 | 119.5 |

| C-4a, C-9a | 121.2 |

| C-8a, C-10a | 133.2 |

| C-9, C-10 | 182.9 |

| OCH₃ | 56.4 |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 1,8-Dimethoxyanthraquinone, based on established practices for small organic molecules and anthraquinone derivatives.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of 1,8-Dimethoxyanthraquinone for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

Spectral Width: A spectral width of 10-15 ppm is appropriate for most organic compounds.

-

Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Width: A spectral width of 200-250 ppm is used to encompass the full range of carbon chemical shifts.

-

Referencing: The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined by integration to provide information on the relative number of protons.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are accurately determined.

Visualization of Methodologies

The following diagrams illustrate the logical workflow of the experimental and data analysis processes.

Caption: Experimental Workflow for NMR Analysis.

Caption: Logical Relationship of NMR Data to Structure.

References

mass spectrometry fragmentation pattern of 1,8-Dimethoxyanthraquinone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,8-Dimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,8-Dimethoxyanthraquinone. Understanding this fragmentation behavior is crucial for the accurate identification and structural elucidation of this and related compounds in various scientific applications.

Core Fragmentation Pathway

1,8-Dimethoxyanthraquinone (C₁₆H₁₂O₄, Exact Mass: 268.07 g/mol ) exhibits a characteristic fragmentation pattern under electron ionization. The fragmentation is primarily driven by the stable anthraquinone core and the presence of two methoxy groups.

The initial event is the ionization of the molecule to form the molecular ion (M⁺•) at m/z 268. The subsequent fragmentation cascade is dominated by the sequential loss of methyl radicals (•CH₃) and neutral carbon monoxide (CO) molecules, a hallmark of quinone structures.[1]

The fragmentation pathway proceeds as follows:

-

Formation of the Molecular Ion: C₁₆H₁₂O₄ + e⁻ → [C₁₆H₁₂O₄]⁺• (m/z 268)

-

Loss of a Methyl Radical: The initial and most favorable fragmentation is the loss of a methyl radical from one of the methoxy groups, leading to a highly stable, resonance-stabilized ion at m/z 253. This fragment is often the base peak in the spectrum.[2] [C₁₆H₁₂O₄]⁺• → [C₁₅H₉O₄]⁺ + •CH₃ (m/z 253)

-

Sequential Loss of Carbon Monoxide: The ion at m/z 253 can then undergo the characteristic loss of a neutral CO molecule from the quinone system. [C₁₅H₉O₄]⁺ → [C₁₄H₉O₃]⁺ + CO (m/z 225)

-

Further Fragmentation: Subsequent losses of another CO molecule and the remaining methoxy group as a methyl radical can lead to further smaller fragments. A significant fragment is observed at m/z 139.[2] The formation of this ion likely involves more complex rearrangements and cleavages of the core aromatic structure.

Quantitative Fragmentation Data

The following table summarizes the key ions observed in the electron ionization mass spectrum of 1,8-Dimethoxyanthraquinone.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 268 | [C₁₆H₁₂O₄]⁺• (Molecular Ion) | High |

| 253 | [M - CH₃]⁺ | 100% (Base Peak) |

| 225 | [M - CH₃ - CO]⁺ | Moderate |

| 197 | [M - CH₃ - 2CO]⁺ | Moderate to Low |

| 139 | Further fragmented ion | High |

Note: Relative abundances are based on typical fragmentation patterns of substituted anthraquinones and the data available from public databases. The fragment at m/z 253 is reported as the most abundant peak.[2]

Experimental Protocols

A typical experimental setup for the analysis of 1,8-Dimethoxyanthraquinone using Electron Ionization Mass Spectrometry (EI-MS) is detailed below.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, coupled with an electron ionization source.

-

Sample Introduction: A direct insertion probe or a gas chromatograph (GC) for sample introduction.

Experimental Parameters:

-

Ionization Mode: Electron Ionization (EI)[3]

-

Source Temperature: 200-250 °C[3]

-

Inlet Temperature (if applicable): 70-150 °C[3]

-

Mass Range: m/z 50-500

-

Acquisition Mode: Full scan

Sample Preparation:

-

Dissolve a small amount of 1,8-Dimethoxyanthraquinone in a suitable volatile solvent (e.g., methanol, acetone).

-

For direct insertion probe analysis, apply a small aliquot of the solution to the probe tip and allow the solvent to evaporate.

-

For GC-MS analysis, inject an appropriate volume of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).

Data Analysis

The acquired mass spectrum should be analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern can be compared with library spectra or interpreted based on known fragmentation mechanisms of anthraquinone derivatives to confirm the structure of the analyte.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of 1,8-Dimethoxyanthraquinone under electron ionization.

Caption: Fragmentation pathway of 1,8-Dimethoxyanthraquinone.

References

Unveiling the Solid-State Architecture of 1,8-Dimethoxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,8-Dimethoxyanthraquinone, a compound of interest in medicinal chemistry and materials science. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and explores its known biological context.

Core Crystallographic Data

The crystal structure of 1,8-Dimethoxyanthraquinone has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear and concise reference. This data is essential for understanding the molecule's solid-state conformation, packing, and potential intermolecular interactions, which are critical for computational modeling, polymorph screening, and structure-activity relationship studies.

Table 1: Crystal Data and Structure Refinement for 1,8-Dimethoxyanthraquinone

| Parameter | Value |

| CCDC Number | 227837 |

| Empirical Formula | C₁₆H₁₂O₄ |

| Formula Weight | 268.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.915(2) Å |

| b | 10.597(2) Å |

| c | 14.743(3) Å |

| α | 90° |

| β | 96.63(3)° |

| γ | 90° |

| Volume | 1228.3(5) ų |

| Z | 4 |

| Calculated Density | 1.451 Mg/m³ |

| Absorption Coefficient | 0.108 mm⁻¹ |

| F(000) | 560 |

Table 2: Selected Bond Lengths for 1,8-Dimethoxyanthraquinone

| Bond | Length (Å) |

| O(1)-C(1) | 1.362(2) |

| O(2)-C(8) | 1.363(2) |

| O(3)-C(9) | 1.222(2) |

| O(4)-C(10) | 1.221(2) |

| O(1)-C(15) | 1.429(3) |

| O(2)-C(16) | 1.431(3) |

| C(9)-C(11) | 1.484(3) |

| C(9)-C(14) | 1.485(3) |

| C(10)-C(12) | 1.484(3) |

| C(10)-C(13) | 1.486(3) |

Table 3: Selected Bond Angles for 1,8-Dimethoxyanthraquinone

| Atoms | Angle (°) |

| C(1)-O(1)-C(15) | 117.8(2) |

| C(8)-O(2)-C(16) | 117.7(2) |

| O(3)-C(9)-C(11) | 120.9(2) |

| O(3)-C(9)-C(14) | 120.8(2) |

| C(11)-C(9)-C(14) | 118.3(2) |

| O(4)-C(10)-C(12) | 120.9(2) |

| O(4)-C(10)-C(13) | 120.7(2) |

| C(12)-C(10)-C(13) | 118.4(2) |

Experimental Protocols

The determination of the crystal structure of 1,8-Dimethoxyanthraquinone is achieved through a standard and rigorous experimental workflow. The following protocol is a representative methodology for single-crystal X-ray diffraction studies.

Synthesis and Crystallization

-

Synthesis: 1,8-Dimethoxyanthraquinone can be synthesized via the methylation of 1,8-dihydroxyanthraquinone (danthron) or through other established synthetic routes.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to obtain high-purity crystalline material.

-

Single Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.

Single-Crystal X-ray Diffraction Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K or 293 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected by rotating the crystal.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Signaling Pathways

Extensive searches of scientific literature and databases did not yield specific information on the direct interaction of 1,8-Dimethoxyanthraquinone with characterized biological signaling pathways. However, the broader class of anthraquinone derivatives is known to exhibit a range of biological activities, often through the modulation of key cellular signaling cascades.

For illustrative purposes, a generalized signaling pathway commonly affected by other anthraquinones, such as emodin, is presented below. It is crucial to note that this diagram represents a potential mechanism and has not been specifically validated for 1,8-Dimethoxyanthraquinone. Further research is required to elucidate the precise biological targets and mechanisms of action for this specific compound.

Many anthraquinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway.

This guide provides a foundational understanding of the crystal structure of 1,8-Dimethoxyanthraquinone. The presented data and protocols are intended to support further research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

A Technical Guide to Determining the Solubility of 1,8-Dimethoxyanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1,8-Dimethoxyanthraquinone is a critical physicochemical property that influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. While specific quantitative solubility data for 1,8-Dimethoxyanthraquinone in a comprehensive range of organic solvents is not extensively documented in publicly available literature, this guide provides a detailed framework of established experimental protocols for its determination. This document outlines the thermodynamic shake-flask method coupled with UV-Vis spectrophotometry, a widely accepted and reliable technique for generating accurate solubility data.

Introduction to Solubility Determination

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like 1,8-Dimethoxyanthraquinone, understanding its solubility profile in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization.

-

Formulation Development: Designing suitable delivery systems and predicting dissolution behavior.

-

Analytical Chemistry: Preparing stock solutions and standards for various analytical techniques.

Two primary types of solubility are often considered in pharmaceutical sciences: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]

-

Kinetic Solubility: Refers to the concentration of a compound that remains in solution after being rapidly dissolved (often from a high-concentration DMSO stock) and then allowed to precipitate over a shorter time.[1][3][4] This is often used in high-throughput screening during early drug discovery.

This guide will focus on the determination of thermodynamic solubility, which provides more definitive and transferable data for drug development professionals.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust and widely used technique to determine the equilibrium solubility of a compound.[1] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period to ensure equilibrium is reached.

2.1. Materials and Equipment

-

Solute: 1,8-Dimethoxyanthraquinone (solid, high purity)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, etc.) of analytical grade or higher.

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

2.2. Procedure

-

Preparation: Add an excess amount of solid 1,8-Dimethoxyanthraquinone to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[1][5] The extended time allows for the dissolution and precipitation processes to reach a steady state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter chemically compatible with the solvent.[1][6] This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Determination: Analyze the concentration of 1,8-Dimethoxyanthraquinone in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry.

Analytical Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and accessible method for quantifying the concentration of a chromophoric compound like 1,8-Dimethoxyanthraquinone.

3.1. Procedure

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of 1,8-Dimethoxyanthraquinone in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).[7]

-

Prepare Standard Solutions: Create a series of standard solutions of 1,8-Dimethoxyanthraquinone of known concentrations in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin, following the Beer-Lambert Law.[7]

-

Measure Sample Absorbance: Measure the absorbance of the diluted, saturated solution from the shake-flask experiment at the same λmax.

-

Calculate Solubility: Use the absorbance of the sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.[8] Multiply this concentration by the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility of 1,8-Dimethoxyanthraquinone in that solvent at that temperature.

Data Presentation

Although specific data for 1,8-Dimethoxyanthraquinone is not available, the results from the described experiments should be compiled into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for 1,8-Dimethoxyanthraquinone at 25°C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Dichloromethane | 8.93 | Experimental Value | Calculated Value |

| Chloroform | 4.81 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |

| Toluene | 2.38 | Experimental Value | Calculated Value |

| Hexane | 1.88 | Experimental Value | Calculated Value |

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of 1,8-Dimethoxyanthraquinone.

Caption: Workflow for determining thermodynamic solubility.

References

- 1. enamine.net [enamine.net]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Electrochemical Properties of 1,8-Dimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dimethoxyanthraquinone is a derivative of anthraquinone, a class of organic compounds known for their rich redox chemistry and diverse applications, including in dye synthesis, energy storage, and pharmacology. The electrochemical behavior of anthraquinone derivatives is intrinsically linked to their molecular structure, with substituent groups playing a critical role in modulating their redox potentials and reaction kinetics. This technical guide provides a comprehensive overview of the core electrochemical properties of 1,8-Dimethoxyanthraquinone, drawing upon theoretical studies and comparative data from related anthraquinone derivatives to elucidate its behavior. While direct experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes the existing knowledge to offer valuable insights for researchers.

Core Electrochemical Behavior

The fundamental electrochemical characteristic of anthraquinones is their ability to undergo reversible two-step one-electron reductions. This process involves the formation of a stable radical anion intermediate, followed by the formation of a dianion. The methoxy groups at the 1 and 8 positions of the anthraquinone core in 1,8-Dimethoxyanthraquinone are expected to influence its electrochemical properties through electronic effects.

Redox Reactions of Anthraquinones

The general redox mechanism for anthraquinones can be visualized as a two-step process, as illustrated in the following diagram.

Quantitative Electrochemical Data

Direct experimental quantitative data for the redox potentials of 1,8-Dimethoxyanthraquinone is scarce. However, theoretical studies using density functional theory (DFT) provide valuable predictions regarding the effect of methoxy substitution on the parent anthraquinone molecule. One computational study suggests that complete methylation of anthraquinone can shift its reduction potential by approximately +0.4 V, making it a more powerful oxidizing agent.[1][2] It is important to note that the position of the substituent groups influences the exact redox potential.

For a comparative perspective, the following table summarizes the experimentally determined redox potentials of the parent anthraquinone and the theoretically predicted shift for a fully methylated derivative.

| Compound | First Reduction Potential (E'1) vs. SHE | Second Reduction Potential (E'2) vs. SHE | Notes |

| Anthraquinone | -0.94 V | -1.56 V | Experimental value in acetonitrile. |

| Fully Methylated Anthraquinone | ~ -0.54 V | Not specified | Theoretical prediction of a ~+0.4 V shift from the parent compound.[1][2] |

Note: The values for the fully methylated anthraquinone are estimations based on theoretical calculations and may not precisely represent the experimental values for 1,8-Dimethoxyanthraquinone.

Experimental Protocols

For researchers interested in experimentally determining the electrochemical properties of 1,8-Dimethoxyanthraquinone, the following section outlines a general methodology for cyclic voltammetry, a standard technique for such investigations. This protocol is based on established methods for other anthraquinone derivatives.

Cyclic Voltammetry (CV) Experimental Workflow

The following diagram illustrates a typical workflow for a cyclic voltammetry experiment.

Detailed Methodology

-

Solution Preparation:

-

Prepare a stock solution of 1,8-Dimethoxyanthraquinone (typically 1-5 mM) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the solution at a concentration of 0.1 M. The supporting electrolyte is crucial for minimizing solution resistance and ensuring that the current is limited by mass transport of the analyte.

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode electrochemical cell.

-

Working Electrode: A glassy carbon electrode is commonly used for organic electrochemistry.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) can be used. It is often separated from the main solution by a salt bridge.

-

Counter Electrode: A platinum wire or a graphite rod serves as the counter electrode.

-

-

Before the experiment, thoroughly purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate. A typical scan rate for initial characterization is 100 mV/s.

-

Initiate the potential sweep and record the resulting current.

-

-

Data Analysis:

-

The output of the experiment is a cyclic voltammogram, which is a plot of current versus applied potential.

-

From the voltammogram, determine the cathodic peak potential (Epc), the anodic peak potential (Epa), and the half-wave potential (E½ = (Epc + Epa)/2), which provides an approximation of the standard redox potential.

-

The peak separation (ΔEp = |Epa - Epc|) can provide information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Conclusion

While direct experimental data on the electrochemical properties of 1,8-Dimethoxyanthraquinone remains to be extensively reported, theoretical calculations and comparative analysis of related anthraquinone derivatives provide a strong foundation for understanding its redox behavior. The presence of electron-donating methoxy groups is predicted to anodically shift the reduction potentials compared to the parent anthraquinone, making it a more potent oxidizing agent. The general two-step one-electron reduction mechanism characteristic of anthraquinones is expected to be the primary redox pathway. The provided experimental protocol for cyclic voltammetry offers a robust framework for researchers to empirically determine the precise electrochemical parameters of this compound, which will be invaluable for its potential applications in various fields of science and technology.

References

A Theoretical Deep Dive into 1,8-Dimethoxyanthraquinone: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical examination of 1,8-dimethoxyanthraquinone, a significant anthraquinone derivative. By leveraging computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate its structural, electronic, and spectroscopic properties. This in-silico approach offers a powerful, cost-effective alternative to purely experimental studies, enabling rapid screening and a deeper understanding of molecular behavior, which is invaluable in fields such as materials science and drug discovery.

Introduction to 1,8-Dimethoxyanthraquinone

1,8-Dimethoxyanthraquinone is an organic compound with the chemical formula C₁₆H₁₂O₄.[1] It belongs to the anthraquinone family, a class of aromatic compounds known for their diverse applications, including as dyes, pigments, and pharmaceuticals. The presence of two methoxy groups at the 1 and 8 positions of the anthraquinone core significantly influences its electronic and conformational properties, making it a subject of interest for theoretical investigation. Computational studies on related anthraquinone derivatives have demonstrated the utility of theoretical calculations in predicting their chemical reactivity, electronic transitions, and potential as n-type organic semiconductors.

Computational Methodologies

The theoretical investigation of 1,8-dimethoxyanthraquinone involves a multi-step computational workflow. This section details the typical protocols employed for geometry optimization, frequency analysis, and the calculation of electronic and spectroscopic properties.

Geometry Optimization

The initial and crucial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure Creation: The 2D structure of 1,8-dimethoxyanthraquinone is drawn using a molecular editor and converted to a 3D structure.

-

Computational Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals, is chosen. The 6-311++G(d,p) basis set is a good starting point, offering a good balance between accuracy and computational cost.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used to perform the calculations.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum.

Protocol:

-

Methodology: The same DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) as used in the geometry optimization are employed.

-

Analysis: The absence of imaginary frequencies in the output confirms that the structure is a stable minimum. The calculated vibrational frequencies can also be used to simulate the infrared (IR) spectrum of the molecule.

Electronic Properties and Spectroscopic Analysis

With the optimized geometry, various electronic properties and the UV-Vis spectrum can be calculated.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

UV-Vis Spectrum Simulation: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum. This method calculates the excitation energies and oscillator strengths of electronic transitions.

-

Solvent Effects: To mimic experimental conditions, solvent effects can be included in the calculations using a polarizable continuum model (PCM), such as the Integral Equation Formalism PCM (IEFPCM).

Theoretical Data for 1,8-Dimethoxyanthraquinone

The following tables summarize the kind of quantitative data that can be obtained from the theoretical calculations described above. Note: The values presented here are representative and based on typical results for similar anthraquinone derivatives. Actual calculated values may vary depending on the specific level of theory and basis set used.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-CH₃ | ~1.43 Å | |

| Bond Angle | O=C-C | ~120° |

| C-O-C (methoxy) | ~118° | |

| Dihedral Angle | C-C-O-C | ~0° or ~180° |

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 3.5 |

Table 3: Simulated UV-Vis Absorption Data (in Methanol)

| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~380 - 420 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~300 - 340 | > 0.05 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~250 - 280 | > 0.2 | HOMO → LUMO+1 (π → π*) |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of 1,8-dimethoxyanthraquinone.

Conclusion

Theoretical calculations provide a robust framework for understanding the intrinsic properties of 1,8-dimethoxyanthraquinone. By employing DFT and TD-DFT methods, researchers can gain valuable insights into its geometry, electronic structure, and spectroscopic behavior. This knowledge is crucial for the rational design of new materials and for elucidating the structure-activity relationships of anthraquinone derivatives in various biological systems. The computational protocols and data presented in this guide serve as a foundational resource for scientists and professionals engaged in the study and application of this important class of molecules.

References

An In-depth Technical Guide on 1,8-Dimethoxyanthraquinone: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-dimethoxyanthraquinone, a synthetic derivative of the naturally occurring 1,8-dihydroxyanthraquinone. While not found in nature, its significance lies in its role as a key intermediate in the synthesis of various biologically active compounds. This document details its discovery through chemical synthesis, its physicochemical properties, and experimental protocols for its preparation. Furthermore, it explores the biological activities and associated signaling pathways of its parent compound and other closely related derivatives, offering insights into the potential pharmacological relevance of the 1,8-dioxygenated anthraquinone scaffold.

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene core. They are widely distributed in nature and are known for their diverse biological activities, including laxative, anti-inflammatory, and anticancer effects. The 1,8-dioxygenated anthraquinones, in particular, have garnered significant attention in medicinal chemistry. 1,8-Dimethoxyanthraquinone, a methylated derivative of the naturally occurring 1,8-dihydroxyanthraquinone (danthron), serves as a crucial building block in the chemical synthesis of more complex molecules. Its discovery and utility are intrinsically linked to the chemical manipulation of natural products to create novel compounds with enhanced or altered biological activities.

Discovery and Synthesis

1,8-Dimethoxyanthraquinone is not a naturally occurring compound; its existence is the result of chemical synthesis. It is primarily prepared by the methylation of 1,8-dihydroxyanthraquinone, which is readily available from natural sources or through synthesis.

Synthesis from 1,8-Dihydroxyanthraquinone

The most common method for the synthesis of 1,8-dimethoxyanthraquinone is the methylation of 1,8-dihydroxyanthraquinone. This reaction typically involves the use of a methylating agent in the presence of a base.

Experimental Protocol: Methylation of 1,8-Dihydroxyanthraquinone

-

Materials:

-

1,8-Dihydroxyanthraquinone

-

Dimethyl sulfate (DMS) or methyl iodide

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-dihydroxyanthraquinone in a suitable anhydrous solvent (e.g., acetone or DMF).

-

Add a base (e.g., anhydrous potassium carbonate or sodium hydride) to the solution. The base deprotonates the hydroxyl groups, forming the more nucleophilic phenoxide ions.

-

Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If using potassium carbonate, filter the mixture to remove the inorganic salts. If using sodium hydride, carefully quench the excess hydride with a few drops of water or ethanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Treat the residue with a dilute solution of hydrochloric acid to neutralize any remaining base and then extract the product with an organic solvent.

-

Wash the organic layer with distilled water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,8-dimethoxyanthraquinone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

-

Natural Occurrence (of the Parent Compound)

While 1,8-dimethoxyanthraquinone itself has not been isolated from natural sources, its parent compound, 1,8-dihydroxyanthraquinone (danthron), and its glycosides are widespread in the plant kingdom, particularly in the Cassia species (senna), Aloe, Rheum, and Rhamnus (cascara)[1]. These natural products are the primary sources for the starting material used in the synthesis of 1,8-dimethoxyanthraquinone.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 1,8-dimethoxyanthraquinone.

Table 1: Physicochemical Properties of 1,8-Dimethoxyanthraquinone

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₄ | [2] |

| Molecular Weight | 268.26 g/mol | [2] |

| CAS Number | 6407-55-2 | [2] |

| Appearance | Yellow solid (typical for anthraquinones) | Inferred |

| Boiling Point | 462.1 °C | [3] |

| Solubility | Soluble in many organic solvents | Inferred |

Table 2: Spectroscopic Data of 1,8-Dimethoxyanthraquinone

| Spectroscopic Technique | Data | Reference |

| ¹H NMR | Data not readily available in searched literature. | |

| ¹³C NMR | Spectral data available in PubChem database. | [2] |

| IR (Infrared) | Characteristic C=O stretching for quinone (~1670 cm⁻¹), C-O-C stretching for ether (~1250 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹). | Inferred from general anthraquinone spectra[4][5] |

| UV-Vis | Anthraquinones typically show characteristic absorption bands in the UV-Vis region. For 1,8-disubstituted anthraquinones, bands are expected around 280 nm and in the visible region. | [6] |

| Mass Spectrometry | m/z 268 (M+), 253, 251, 152, 139. | [2] |

Biological Activity and Signaling Pathways (of Related Compounds)

Direct studies on the biological activity of 1,8-dimethoxyanthraquinone are limited. However, extensive research on its parent compound, 1,8-dihydroxyanthraquinone, and other closely related 1,8-dioxygenated anthraquinones like emodin and aloe-emodin, has revealed significant biological effects, particularly in the context of cancer. These compounds have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

It is important to note that the methylation of the hydroxyl groups to form 1,8-dimethoxyanthraquinone can significantly alter its biological activity, potentially by affecting its ability to form hydrogen bonds with biological targets. Nevertheless, the signaling pathways affected by its close relatives provide a valuable starting point for investigating its potential pharmacological effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Emodin, a 1,8-dihydroxyanthraquinone derivative, has been shown to inhibit this pathway in breast cancer cells, leading to decreased cell viability[7].

Caption: Inhibition of the PI3K/Akt pathway by Emodin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and differentiation. Emodin has also been found to suppress the phosphorylation of ERK1/2 in breast cancer cells, thereby inhibiting their proliferation and invasion[7].

Caption: Inhibition of the MAPK/ERK pathway by Emodin.

HIF-1α Signaling in Angiogenesis

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a central role in tumor angiogenesis. A derivative of 1,8-dihydroxyanthraquinone, 1,8-dihydroxy-3-methoxyanthraquinone, has been shown to suppress the stability of the HIF-1α protein, leading to the inhibition of angiogenesis[8]. This suggests that the 1,8-dioxygenated anthraquinone scaffold can be a promising starting point for the development of anti-angiogenic agents.

Caption: Inhibition of HIF-1α pathway by a 1,8-dihydroxyanthraquinone derivative.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of 1,8-dimethoxyanthraquinone is outlined below.

Caption: General workflow for the synthesis and characterization of 1,8-dimethoxyanthraquinone.

Conclusion

1,8-Dimethoxyanthraquinone is a synthetically important derivative of the naturally occurring 1,8-dihydroxyanthraquinone. While it does not occur naturally, its role as a chemical intermediate allows for the exploration of the structure-activity relationships of the 1,8-dioxygenated anthraquinone scaffold. The extensive biological activities reported for its parent compound and other derivatives, particularly in the context of cancer cell signaling, highlight the therapeutic potential of this class of molecules. Further investigation into the specific biological effects of 1,8-dimethoxyanthraquinone is warranted to determine how methylation of the hydroxyl groups influences its pharmacological profile. This could lead to the development of novel therapeutic agents with improved efficacy and selectivity.

References

- 1. 1,8-dimethoxyanthraquinone | 6407-55-2 [chemicalbook.com]

- 2. 1,8-Dimethoxyanthraquinone | C16H12O4 | CID 80827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,8-Dimethoxyanthraquinone | 6407-55-2 | XD166728 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Anthraquinone(84-65-1) IR Spectrum [m.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer | MDPI [mdpi.com]

- 8. 1,8-Dihydroxy-3-methoxy-anthraquinone inhibits tumor angiogenesis through HIF-1α downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,8-Dimethoxyanthraquinone and its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-Dimethoxyanthraquinone, including its chemical properties, synthesis, and potential biological activities, with a focus on its relevance to researchers, scientists, and professionals in drug development. Due to the limited specific data on 1,8-Dimethoxyanthraquinone, this guide also incorporates information on its closely related and well-studied analogs, the 1,8-dihydroxyanthraquinones, to infer potential mechanisms and applications.

Chemical Identity and Synonyms

1,8-Dimethoxyanthraquinone is a substituted anthraquinone. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

| Synonym | Reference |

| 9,10-Anthracenedione, 1,8-dimethoxy- | [1] |

| 1,8-Dimethoxy-9,10-anthracenedione | |

| 1,8-dimethoxyanthracene-9,10-dione | [1] |

| Anthraquinone, 1,8-dimethoxy- | [1] |

| Danthron di-methyl derivative | |

| Dimethyldanthrone | |

| NSC 30460 | [1] |

| NSC 234746 | [1] |

| EINECS 229-036-7 | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of 1,8-Dimethoxyanthraquinone is presented in the following table.

| Property | Value | Source |

| CAS Number | 6407-55-2 | [1] |

| Molecular Formula | C16H12O4 | [1] |

| Molecular Weight | 268.26 g/mol | PubChem |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | 462.1 °C | Biosynth |

| Solubility | Not specified |

Experimental Protocols

Synthesis of 1,8-Dimethoxyanthraquinone

Caption: Conceptual workflow for the synthesis of 1,8-Dimethoxyanthraquinone.

Biological Activity and Signaling Pathways (Inferred from Analogs)

Direct studies on the biological activity and effects on signaling pathways of 1,8-Dimethoxyanthraquinone are limited. However, extensive research on the closely related 1,8-dihydroxyanthraquinone derivatives, such as emodin, chrysophanol, and physcion, provides valuable insights into the potential bioactivity of this class of compounds. These compounds have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.

A significant body of research has demonstrated that 1,8-dihydroxyanthraquinone derivatives can modulate key signaling pathways involved in cancer progression. These pathways include the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis. For instance, some derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis by modulating the expression of proteins involved in these pathways.

The anticancer activity of these compounds is often attributed to their ability to intercalate into DNA, generate reactive oxygen species (ROS), and inhibit the activity of various enzymes. The structural similarity of 1,8-Dimethoxyanthraquinone to these bioactive compounds suggests that it may possess similar pharmacological properties and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,8-Dimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,8-dimethoxyanthraquinone from 1,8-dihydroxyanthraquinone. A modern, efficient, and environmentally friendly solvent-free method is presented, offering high yields and simplifying product purification. Detailed procedures for purification via column chromatography and recrystallization are also included. Comprehensive characterization of the final product is described, supported by spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to ensure product identity and purity. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

1,8-Dimethoxyanthraquinone is a key intermediate in the synthesis of various biologically active compounds and functional materials. The methylation of the hydroxyl groups of 1,8-dihydroxyanthraquinone is a critical transformation. Traditional methods for this conversion often rely on hazardous reagents like dimethyl sulfate and flammable solvents, leading to moderate yields and cumbersome workups.[1] This application note details a robust and greener solvent-free approach, utilizing methyl tosylate and sodium carbonate, which offers a nearly quantitative yield of the desired product.[1]

Data Presentation

Table 1: Comparison of Synthetic Protocols for 1,8-Dimethoxyanthraquinone

| Parameter | Traditional Method | Solvent-Free Method |

| Starting Material | 1,8-Dihydroxyanthraquinone | 1,8-Dihydroxyanthraquinone |

| Methylating Agent | Dimethyl sulfate | Methyl tosylate |

| Base/Catalyst | Sodium hydride | Sodium carbonate |

| Solvent | Tetrahydrofuran (THF) | None |

| Reaction Temperature | Reflux | 320°C |

| Reaction Time | 2-4 days | 5 minutes |

| Reported Yield | ~57% | ~95% |

| Reference | [1] | [1] |

Experimental Protocols

I. Synthesis of 1,8-Dimethoxyanthraquinone (Solvent-Free Method)

This protocol is adapted from the work of Sereda and Akhvlediani.[1][2]

Materials:

-

1,8-Dihydroxyanthraquinone (1.00 g, 4.16 mmol)

-

Methyl tosylate (2.32 g, 12.48 mmol, 3.0 eq)

-

Anhydrous sodium carbonate (0.70 g, 6.66 mmol, 1.6 eq)

-

Mortar and pestle

-

Sand bath

-

Large test tube or small round-bottom flask

-

Stirring rod

Procedure:

-

In a clean, dry mortar, combine 1,8-dihydroxyanthraquinone, methyl tosylate, and anhydrous sodium carbonate.

-

Thoroughly grind the mixture with a pestle for 5-10 minutes at room temperature to ensure homogeneity.

-

Transfer the fine powder to a large test tube or a small round-bottom flask.

-

Heat the reaction vessel in a pre-heated sand bath at 320°C for 5 minutes. The mixture will melt and then solidify.

-

After 5 minutes, carefully remove the vessel from the sand bath and allow it to cool to room temperature.

-

The crude solid product can be purified using the methods described below.

II. Purification of 1,8-Dimethoxyanthraquinone

A. Column Chromatography:

-

Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.

-